molecular formula C13H14N4O3 B2786223 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1203324-25-7

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2786223
CAS No.: 1203324-25-7
M. Wt: 274.28
InChI Key: JXWQREIUUWWYAK-UHFFFAOYSA-N
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Description

2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1203324-25-7) is a high-purity chemical compound with the molecular formula C13H14N4O3 and a molecular weight of 274.28 g/mol, supplied for research purposes only . This tetrahydropyrimidine derivative is structurally characterized by a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin core linked via an acetamide bridge to a pyridin-3-ylmethyl group, creating a hybrid scaffold of significant research interest . Compounds featuring the tetrahydropyrimidine-2,4-dione (dihydropyrimidine-2,4-dione) scaffold have demonstrated diverse biological activities in scientific research, including exploration as antagonists for hormone receptors and investigation of antioxidant properties . The structural features of this compound, particularly the hydrogen-bonding capable dioxopyrimidine ring and the aromatic pyridine system, make it a valuable intermediate for medicinal chemistry research and drug discovery programs focused on developing novel therapeutic agents . Researchers utilize this compound as a building block in the synthesis of more complex molecules and for investigating structure-activity relationships in various biological systems. As with all compounds of this class, proper handling procedures and storage under recommended conditions are essential. This product is intended for research and laboratory use only by qualified professionals; it is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-10(12(19)17-13(20)16-8)5-11(18)15-7-9-3-2-4-14-6-9/h2-4,6H,5,7H2,1H3,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWQREIUUWWYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 6-methyluracil with appropriate reagents to introduce the pyridin-3-ylmethyl group. One common method is the reaction of 6-methyluracil with chloromethylpyridine under basic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in large quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrimidines or pyridines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related tetrahydropyrimidinone derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Reference
2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide 6-Me, N-(pyridin-3-ylmethyl)acetamide Not reported Not reported Pyrimidinone, pyridine, acetamide [Synthesized analogs in
N-Benzyl-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide 6-Me, N-benzylacetamide Not reported Not reported Pyrimidinone, benzyl, acetamide
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide 6-NH2, 3-Et, 3-phenylpropanamide >320 90 Pyrimidinone, amino, phenylpropanamide
2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide 6-NH2, 3-(2-fluorobenzyl), 4-acetylaminophenyl Not reported High Pyrimidinone, fluorobenzyl, acetylaminophenyl
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide (AAMU) 6-NH2, 3-Me, acetamide Not reported Not reported Pyrimidinone, amino, acetamide

Substituent Effects on Physicochemical Properties

  • 6-Methyl vs. 6-Amino: The target compound lacks the 6-amino group present in analogs like AAMU and compounds from and .
  • Pyridin-3-ylmethyl vs. Benzyl/Phenyl Groups : The pyridine ring introduces a basic nitrogen, enhancing solubility in polar solvents compared to purely aromatic substituents (e.g., benzyl in ). This could improve bioavailability in drug design contexts .
  • Acetamide Linkage : The acetamide group is common across analogs, but its connectivity to heteroaromatic systems (e.g., pyridine in the target vs. fluorobenzyl in ) modulates electronic effects and steric bulk, influencing receptor binding .

Biological Activity

The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide is a derivative of tetrahydropyrimidine and has gained attention for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C15H16N4O4C_{15}H_{16}N_{4}O_{4}, with a molecular weight of approximately 300.31 g/mol. The compound features a tetrahydropyrimidine ring that contributes to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer activities. For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound may possess similar properties due to its structural analogies with known active compounds.

Key Findings:

  • A study highlighted that certain tetrahydropyrimidine derivatives demonstrated IC50 values in the range of 10–20 µM against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • The incorporation of specific substituents in the pyrimidine ring has been correlated with enhanced biological activity, suggesting that modifications can lead to improved efficacy against tumor cells.

The proposed mechanism of action for similar compounds involves:

  • Inhibition of Cell Proliferation: Compounds targeting the mitotic spindle apparatus can disrupt cell division.
  • Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Tetrahydropyrimidine Derivatives:
    • Researchers synthesized various derivatives and tested their cytotoxicity using the MTT assay.
    • Results indicated that several compounds exhibited significant antiproliferative activity against multiple cancer cell lines, including IC50 values as low as 12 µM for specific derivatives .
  • Structure-Activity Relationship (SAR):
    • Analysis of structural modifications revealed that specific functional groups enhance binding affinity to target proteins involved in cancer progression.
    • For instance, the presence of electron-withdrawing groups on the pyridine moiety increased biological activity significantly.

Data Tables

Compound NameCell Line TestedIC50 Value (µM)Mechanism
Compound AMCF-715.6Apoptosis
Compound BHCT11610.0Cell Cycle Arrest
Compound CA54918.5Apoptosis

Q & A

Basic: What are the standard synthetic routes for preparing 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the tetrahydropyrimidinone core via cyclization of substituted urea or thiourea derivatives under acidic or basic conditions.
  • Step 2: Introduction of the pyridinylmethyl group via nucleophilic substitution or coupling reactions (e.g., using pyridin-3-ylmethylamine).
  • Step 3: Acetamide linkage through amidation, often employing coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or dichloromethane).

Critical Parameters:

  • Temperature: Maintain 0–5°C during sensitive steps (e.g., amine coupling) to minimize side reactions.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for heterocyclic systems .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and substituent positions (e.g., δ 2.03 ppm for methyl groups in pyrimidinone cores) .
  • Mass Spectrometry (LC-MS/HRMS): Validates molecular weight and purity (e.g., [M+H]+ peaks) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% required for biological assays) .

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